molecular formula C8H10ClNO B3057838 O-[2-(4-Chlorophenyl)ethyl]hydroxylamine CAS No. 85661-09-2

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine

Cat. No.: B3057838
CAS No.: 85661-09-2
M. Wt: 171.62 g/mol
InChI Key: LUTQLPWTVZDKQP-UHFFFAOYSA-N
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Description

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H10ClNO It is characterized by the presence of a hydroxylamine group attached to a 2-(4-chlorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine typically involves the reaction of 4-chlorophenylethylamine with hydroxylamine. One common method involves refluxing 4-chlorophenylethylamine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification methods such as column chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-[2-(4-Chlorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various biochemical pathways. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound may also inhibit certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    O-[2-(2-Chlorophenyl)ethyl]hydroxylamine: Similar structure but with a chlorine atom at a different position.

    O-[2-(4-Bromophenyl)ethyl]hydroxylamine: Similar structure with a bromine atom instead of chlorine.

    O-[2-(4-Methylphenyl)ethyl]hydroxylamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

O-[2-(4-Chlorophenyl)ethyl]hydroxylamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

O-[2-(4-chlorophenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQLPWTVZDKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCON)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618041
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85661-09-2
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85661-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[2-(4-Chlorophenyl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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